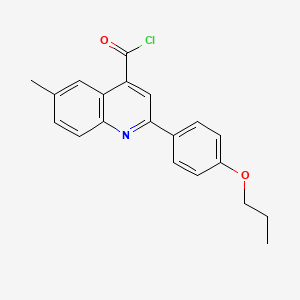

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Vue d'ensemble

Description

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-methyl-2-(4-propoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Starting Material: 6-Methyl-2-(4-propoxyphenyl)quinoline

Reagent: Thionyl chloride (SOCl2)

Conditions: Reflux

The reaction yields this compound as the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Hydrolysis Conditions: Aqueous base (e.g., NaOH) or acidic conditions (e.g., HCl)

Major Products:

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Carboxylic Acid: Formed by hydrolysis

Applications De Recherche Scientifique

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, enabling the study of protein structure, function, and interactions. This compound is valuable in the following areas:

Chemistry: Used in the synthesis of complex organic molecules and as a building block for more advanced compounds.

Biology: Employed in the study of protein-protein interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows for the modification of target molecules, facilitating the study of their structure and function.

Molecular Targets and Pathways:

Proteins: The compound targets nucleophilic residues on proteins, such as lysine or cysteine, leading to covalent modification.

Pathways: The modified proteins can be analyzed to understand their role in various biological pathways and processes.

Comparaison Avec Des Composés Similaires

- 6-Methyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

- 6-Methyl-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

- 6-Methyl-2-(4-butoxyphenyl)quinoline-4-carbonyl chloride

Comparison:

- Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (methoxy, ethoxy, propoxy, butoxy).

- Reactivity: The reactivity of these compounds is similar, as they all contain the carbonyl chloride group. the steric and electronic effects of the substituents can influence their reactivity and selectivity in chemical reactions.

- Applications: These compounds are used in similar research applications, but their specific properties may make them more suitable for certain studies or reactions.

Activité Biologique

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, recognized for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its role as a reagent in proteomics, its interactions with proteins, and its implications in drug development.

Chemical Structure and Properties

The compound has a molecular formula of with a molecular weight of approximately 339.82 g/mol. Its structure features a quinoline backbone, which is pivotal for its biological activity. The presence of both the carbonyl chloride group and the propoxyphenyl substituent enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.82 g/mol |

| Functional Groups | Carbonyl chloride, propoxyphenyl |

The specific mechanism of action for this compound remains largely unexplored in scientific literature. However, similar compounds within the quinoline class have been shown to interact with nucleophilic sites on proteins, such as lysine or cysteine residues. This interaction allows for targeted modifications that are crucial for studying protein structure and function.

Interaction Studies

Research indicates that this compound can modify proteins and peptides, facilitating investigations into various biological pathways. The ability to form covalent bonds with nucleophilic residues enables researchers to analyze changes in protein structure and function, providing insights into disease mechanisms and therapeutic strategies.

Biological Applications

- Proteomics : The compound serves as a reagent for modifying proteins, which is essential in proteomic studies aimed at understanding protein interactions and functions.

- Antimicrobial Research : Quinoline derivatives have been explored as efflux pump inhibitors (EPIs), which can enhance the efficacy of antibiotics by inhibiting bacterial resistance mechanisms. The propoxyphenyl group at the C-2 position is particularly noted for its role in boosting EPI activity against Staphylococcus aureus.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties that influence their biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | Similar quinoline structure | Different propoxy position affecting reactivity |

| 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | Variation in methyl position on quinoline | Potentially different biological activity profile |

| 6-Ethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | Ethyl instead of methyl at position 6 | Altered lipophilicity and interaction properties |

Case Studies

Recent studies have highlighted the efficacy of quinoline derivatives in enhancing antibiotic activity. For instance, compounds similar to this compound demonstrated significant synergistic effects when combined with common antibiotics against resistant strains of bacteria.

Study Findings

- Efflux Pump Inhibition : Compounds structurally related to this quinoline derivative were shown to significantly reduce the minimum inhibitory concentration (MIC) of antibiotics like ciprofloxacin against resistant Staphylococcus aureus strains.

- Cytotoxicity Assessment : In vitro studies revealed varying degrees of cytotoxicity among related compounds, indicating a need for careful evaluation in therapeutic contexts.

Propriétés

IUPAC Name |

6-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-10-24-15-7-5-14(6-8-15)19-12-17(20(21)23)16-11-13(2)4-9-18(16)22-19/h4-9,11-12H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXVAHUMUKOMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.